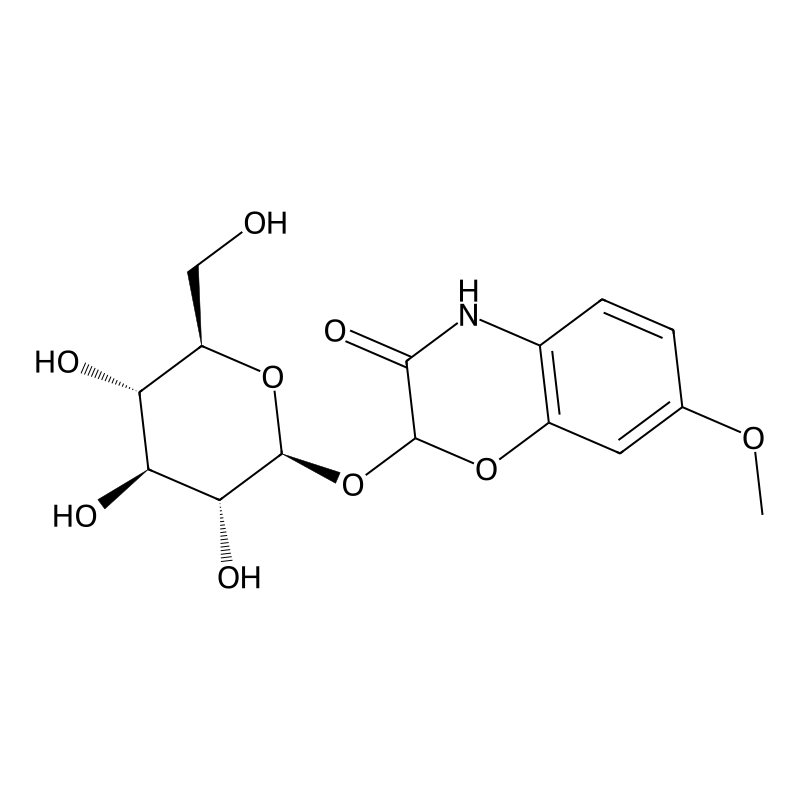

HMBOA D-glucoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

HMBOA D-glucoside, or 2-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine β-D-glucoside, is a naturally occurring compound belonging to the class of benzoxazinoids. It is characterized by its glucoside structure, where a β-D-glucopyranosyl moiety is linked to the aglycone, which is derived from benzoxazine. This compound plays a significant role in the chemical defense mechanisms of various plants, particularly in graminaceous species such as maize and wheat, where it contributes to their resistance against herbivory and pathogens .

- Hydrolysis: The compound can be hydrolyzed by plant β-glucosidases, leading to the release of the aglycone form, which is known to exhibit biological activity .

- Oxidation: Oxidative transformations can occur, altering the functional groups present in the molecule.

- Reduction: HMBOA D-glucoside can also undergo reduction reactions, impacting its reactivity and biological properties.

These reactions are crucial for its metabolic pathways and interactions within plant systems.

The biological activity of HMBOA D-glucoside is notable for its role as a metabolite in mice and its involvement in plant defense mechanisms. It exhibits antimicrobial properties and acts as an insect deterrent. The aglycone form of HMBOA has been shown to possess phytotoxic effects against certain pathogens and pests, making it an important compound for agricultural applications . Additionally, it may influence plant growth and development through signaling pathways related to stress responses.

HMBOA D-glucoside can be synthesized through various methods:

- Natural Extraction: It can be isolated from plant sources where it naturally occurs. This process often involves mechanical disruption of plant tissues followed by solvent extraction techniques .

- Chemical Synthesis: Laboratory synthesis may involve glycosylation reactions where the glucosyl moiety is attached to the benzoxazine derivative. This typically requires specific catalysts and conditions to ensure selectivity and yield.

- Biotechnological Approaches: Enzymatic synthesis using glycosyltransferases can also be employed to produce HMBOA D-glucoside from simpler precursors.

HMBOA D-glucoside has several applications:

- Agricultural Use: Due to its insecticidal properties, it is being explored as a natural pesticide alternative.

- Pharmaceutical Research: Its biological activities make it a candidate for further research in drug development targeting microbial infections or cancer.

- Food Industry: Investigations into its antioxidant properties suggest potential applications in food preservation and safety .

Interaction studies involving HMBOA D-glucoside have revealed its complex relationships with other biochemical compounds:

- Plant Interactions: It interacts with various signaling molecules within plants that mediate stress responses, influencing growth and defense mechanisms.

- Microbial Interactions: Research indicates that HMBOA D-glucoside can affect microbial communities in soil and plant rhizospheres, potentially altering nutrient cycling and plant health .

These interactions highlight its ecological significance beyond mere chemical properties.

Several compounds share structural or functional similarities with HMBOA D-glucoside:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| DIMBOA D-glucoside | Benzoxazinoid | Exhibits stronger insecticidal activity |

| HDMBOA D-glucoside | Benzoxazinoid | More potent against specific pathogens |

| 4-hydroxy-7-methoxy-benzoxazine | Hydroxamic acid | Different biological activity profile |

HMBOA D-glucoside is unique due to its specific glucosylation pattern and the balance of biological activities that contribute to both plant defense mechanisms and potential therapeutic applications. Its reactivity profile also distinguishes it from other similar compounds within the benzoxazinoid family .

HMBOA D-glucoside is characterized by a benzoxazinone backbone with a β-D-glucopyranosyl moiety attached at the 2-position. The compound has a molecular formula of C15H19NO9 and a molecular weight of 357.31 g/mol. It is also known by several synonyms including 2-O-Glucosyl-7-methoxy-1,4(2H)-benzoxazin-3-one, HMBOA beta-D-glucoside, and 2-Gmbo.

Chemical Identifiers

The compound can be identified using various standard chemical identifiers as presented in Table 1:

| Identifier Type | Value |

|---|---|

| CAS Number | 17622-26-3 |

| PubChem CID | 161229 |

| ChEBI ID | CHEBI:134457 |

| Molecular Formula | C15H19NO9 |

| Molecular Weight | 357.31 g/mol |

| IUPAC Name | 7-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one |

Structural Characteristics

HMBOA D-glucoside is composed of two main structural components:

- A benzoxazinone core with a methoxy group at the 7-position

- A β-D-glucopyranosyl moiety attached to the 2-position of the benzoxazinone ring

The structure exhibits specific stereochemistry at the sugar moiety, which is crucial for its biological activity. The compound features multiple functional groups including hydroxyl groups, an ether linkage, and a lactam ring system.